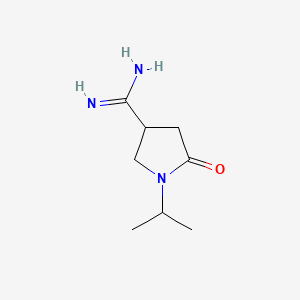![molecular formula C11H20N2 B12630196 Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] CAS No. 1184915-36-3](/img/structure/B12630196.png)
Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] is a nitrogen-containing heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be achieved through various synthetic routes. One common method involves the cyclization of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the pyrrolo[1,2-a]pyrazine scaffold . Industrial production methods often optimize these reactions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography for purification .
Analyse Chemischer Reaktionen
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-inflammatory and antioxidant agent is being explored.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be compared to other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro: Known for its antimicrobial and antioxidant activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Used as a starting material for the synthesis of novel analogues.
The uniqueness of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives .
Eigenschaften
CAS-Nummer |
1184915-36-3 |
|---|---|
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane] |
InChI |
InChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2 |
InChI-Schlüssel |
VQDKZPRZDOYABN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CN3CCCC3CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)




![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)

